

An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyloxazole-5-carbaldehyde

Cat. No.: B1278421

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dimethyloxazole-5-carbaldehyde**, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical identity, structural characteristics, plausible synthetic routes, and the broader context of oxazole derivatives in scientific research.

Chemical Identity and Structure

2,4-Dimethyloxazole-5-carbaldehyde is a trisubstituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde.^[1] Its structure features methyl groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole ring.

The presence of the aldehyde group, a versatile functional handle, makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.^[1]

Structural and Physicochemical Properties

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its properties can be predicted and are summarized below. Researchers

should verify these properties through experimentation.

Table 1: Identifiers and Molecular Properties

Identifier	Value
IUPAC Name	2,4-dimethyl-1,3-oxazole-5-carbaldehyde [1]
CAS Number	69062-86-8 [1] [2]
Molecular Formula	C ₆ H ₇ NO ₂ [1] [2]
Molecular Weight	125.13 g/mol [2]
Monoisotopic Mass	125.0477 Da
InChI Key	OPTYBWVHZBYRGJ-UHFFFAOYSA-N [1]
SMILES	CC1=C(OC(=N1)C)C=O

| Predicted XlogP | 0.9 |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	126.05495	120.0
[M+Na] ⁺	148.03689	130.8
[M-H] ⁻	124.04040	123.8
[M] ⁺	125.04713	123.6

Data predicted using CCSbase.

Spectroscopic Characterization

Experimental spectra for **2,4-Dimethyloxazole-5-carbaldehyde** are not readily published.

However, based on its structure, the expected spectroscopic characteristics are outlined below.

These tables provide researchers with the key signals to look for during structural elucidation.

Table 3: Expected ^1H NMR Spectral Data

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Aldehydic proton (-CHO)	9.5 - 10.5	Singlet (s)
Methyl protons (C2-CH ₃)	2.4 - 2.7	Singlet (s)

| Methyl protons (C4-CH₃) | 2.2 - 2.5 | Singlet (s) |

Table 4: Expected ^{13}C NMR Spectral Data

Carbon Type	Expected Chemical Shift (δ , ppm)
Aldehydic carbon (-CHO)	180 - 190
Oxazole C2	158 - 162
Oxazole C5	150 - 155
Oxazole C4	135 - 140
Methyl carbon (C2-CH ₃)	13 - 16

| Methyl carbon (C4-CH₃) | 10 - 13 |

Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands

Functional Group	Bond	Expected Absorption Range (cm ⁻¹)
Aldehyde	C=O Stretch (conjugated)	1700 - 1680[1]
Aldehyde	C-H Stretch	~2850 and ~2750 (two bands) [1]
Oxazole Ring	C=N Stretch	~1650 - 1590[1]
Oxazole Ring	C=C Stretch	~1590 - 1475[1]

| Methyl | C-H Stretch | ~2960 and ~2870[1] |

Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde

The synthesis of **2,4-Dimethyloxazole-5-carbaldehyde** is not commonly detailed. However, a plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like oxazoles.

Experimental Protocol: Plausible Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an electron-rich heterocycle. Researchers should optimize conditions such as temperature, reaction time, and purification methods for the specific substrate.

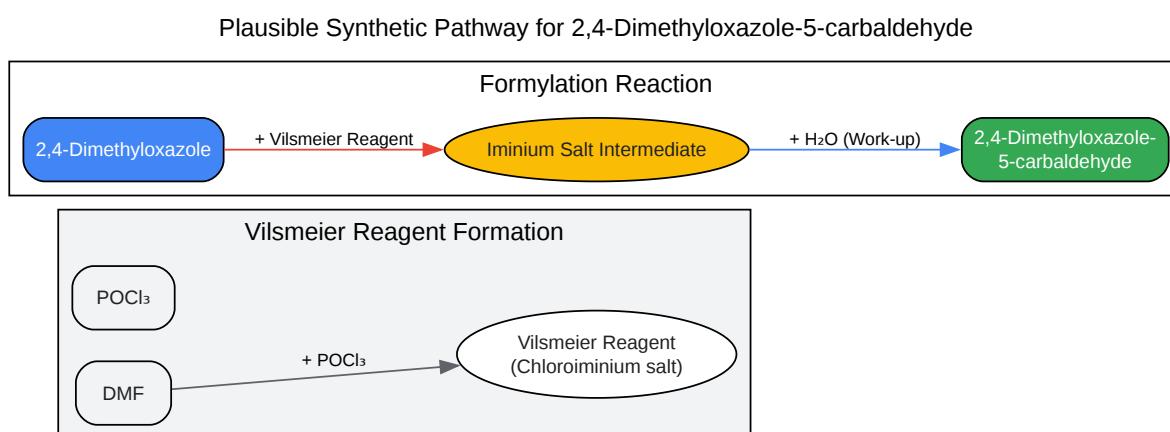
Objective: To synthesize **2,4-Dimethyloxazole-5-carbaldehyde** from 2,4-dimethyloxazole.

Materials:

- 2,4-dimethyloxazole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane (DCM), anhydrous

- Ice
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:


- Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).
- Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
- Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
- Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). Be cautious as CO_2 evolution may cause frothing.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2,4-Dimethyloxazole-5-carbaldehyde**.

Logical Workflow and Applications

Synthetic Pathway Diagram

The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the oxazole ring, a critical transformation for creating a versatile synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.

Significance in Drug Discovery and Development

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.^[1] **2,4-Dimethyloxazole-5-carbaldehyde**, with its reactive aldehyde group, serves as a crucial building block for elaborating this core structure.

The aldehyde can readily undergo reactions such as:

- Reductive amination: To introduce diverse amine-containing side chains.
- Wittig and related olefination reactions: To form carbon-carbon double bonds for further functionalization.
- Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or chalcones.[\[1\]](#)

By leveraging these transformations, medicinal chemists can synthesize libraries of novel oxazole-containing compounds for screening against various biological targets, facilitating the discovery of new therapeutic agents. While this specific aldehyde may not have documented biological activity itself, its role as a versatile intermediate makes it a compound of significant interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyloxazole-5-carbaldehyde | 69062-86-8 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethyloxazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1278421#2-4-dimethyloxazole-5-carbaldehyde-iupac-name-and-structure\]](https://www.benchchem.com/product/b1278421#2-4-dimethyloxazole-5-carbaldehyde-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com